![molecular formula C18H18ClN5O3S B2933371 2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide CAS No. 952884-08-1](/img/structure/B2933371.png)

2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

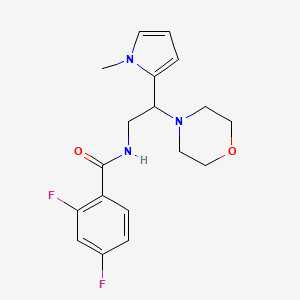

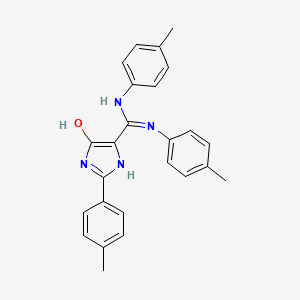

The compound “2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It is related to the class of compounds known as thiazolo[3,2-a]pyrimidines . These compounds have been the subject of research due to their potential biological activities .

Synthesis Analysis

Thiazolo[3,2-a]pyrimidines can be synthesized via a one-pot three-component fusion reaction. This involves substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . Another method involves the reaction of fused 3,4-dihydropyrimidin-2(1H)-thiones with phenacyl bromides or 3-(2-bromoacetyl)coumarins under conventional heating in acetic acid .Applications De Recherche Scientifique

Green Synthesis of Pyrimidine Derivatives

The compound can be used in the green synthesis of novel pyrimidine derivatives, which are important in pharmaceutical chemistry. Using vanadium oxide loaded on fluorapatite as a catalyst, researchers have achieved high yields of [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . This method is eco-friendly, requires mild reaction conditions, and eliminates the need for column chromatography.

Anticancer Activity

Another significant application is in the development of cytostatic agents. Compounds synthesized from the chemical structure have shown selective cytotoxicity against various cancer cell lines, including colorectal, breast, cervical, and liver carcinoma cells . This indicates the potential for these compounds to be developed into anticancer drugs.

Antioxidant Properties

Substituents on the aromatic ring derived from the compound have been found to influence antioxidant activity . Antioxidants are crucial in preventing oxidative stress, which can lead to chronic diseases such as cancer and heart disease.

Cytotoxicity Screening

The compound’s derivatives can be used for in vitro cytotoxicity screening using assays like the MTT cell viability assay . This application is vital for preliminary drug discovery processes, helping to identify compounds with potential therapeutic benefits.

Mécanisme D'action

Target of Action

The primary target of this compound is human acetylcholinesterase (hAChE) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of the neurotransmitter acetylcholine into acetic acid and choline . This process is crucial for the proper functioning of the nervous system.

Mode of Action

The compound interacts with hAChE, inhibiting its activity . By preventing the breakdown of acetylcholine, the compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of hAChE affects the cholinergic pathway, which is involved in numerous physiological processes, including muscle contraction, heart rate, memory, and learning . The increased concentration of acetylcholine in the synaptic cleft due to hAChE inhibition can enhance these processes .

Pharmacokinetics

The compound’s molecular weight (595125) and its chemical structure suggest that it may have good bioavailability .

Result of Action

The inhibition of hAChE by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . This can have various effects at the molecular and cellular levels, depending on the specific tissues and cells involved .

Propriétés

IUPAC Name |

2-[6-(3-chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5O3S/c1-27-6-5-20-15(25)8-13-10-28-18-22-16-14(17(26)23(13)18)9-21-24(16)12-4-2-3-11(19)7-12/h2-4,7,9,13H,5-6,8,10H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIKPMHTLQDKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N12 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-(3-chlorophenyl)-4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(2-methoxyethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-N''-[(3-tosyloxazolidin-2-yl)methyl]oxamide](/img/structure/B2933288.png)

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2933297.png)

![ethyl 5-[(E)-(benzylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2933300.png)

![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)furan-2-carboxamide](/img/structure/B2933302.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B2933311.png)